3-acetyl-6,8-dichloro-2H-chromen-2-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-6,8-dichloro-2H-chromen-2-one typically involves the acetylation of 6,8-dichloro-2H-chromen-2-one. This can be achieved through the reaction of 6,8-dichloro-2H-chromen-2-one with acetic anhydride in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-acetyl-6,8-dichloro-2H-chromen-2-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine atoms, to form a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: 3-acetyl-6,8-dichloro-2H-chromen-2-one is used as an intermediate in the synthesis of various biologically active compounds. It serves as a building block for the development of new chemical entities with potential therapeutic applications .
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in research to understand the mechanisms of these activities and to develop new drugs .
Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its derivatives are investigated for their efficacy and safety in treating various diseases .
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of dyes, pigments, and other industrially relevant materials .
Mechanism of Action
The mechanism of action of 3-acetyl-6,8-dichloro-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
3-acetyl-6,8-dibromo-2H-chromen-2-one: Similar in structure but with bromine atoms instead of chlorine.
3-acetyl-4-hydroxy-2H-chromen-2-one: Contains a hydroxyl group at the 4-position instead of chlorine atoms at the 6 and 8 positions.
Uniqueness: 3-acetyl-6,8-dichloro-2H-chromen-2-one is unique due to the presence of chlorine atoms at the 6 and 8 positions, which can significantly influence its chemical reactivity and biological activity. The chlorine atoms can participate in various substitution reactions, leading to a diverse range of derivatives with potentially unique properties .
Properties
IUPAC Name |
3-acetyl-6,8-dichlorochromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2O3/c1-5(14)8-3-6-2-7(12)4-9(13)10(6)16-11(8)15/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEPIRHGFPRDGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC(=CC(=C2OC1=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00308033 | |
Record name | 3-acetyl-6,8-dichloro-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00308033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2199-91-9 | |
Record name | 2199-91-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201537 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-acetyl-6,8-dichloro-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00308033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ACETYL-6,8-DICHLOROCOUMARIN | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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